



Application Notes and Protocols for N-Isobutyrylglycine-d2 in Mass Spectrometry

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Compound of Interest		
Compound Name:	N-Isobutyrylglycine-d2	
Cat. No.:	B12408185	Get Quote

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Introduction

N-Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine metabolism. Accurate and precise quantification of N-Isobutyrylglycine in biological matrices such as urine and plasma is essential for clinical research and diagnostic applications. The use of a stable isotope-labeled internal standard, such as **N-Isobutyrylglycine-d2**, is the gold standard for quantitative analysis by mass spectrometry. This internal standard co-elutes with the analyte, compensating for variations in sample preparation and instrument response, thereby ensuring the reliability of the results.[1]

These application notes provide a comprehensive guide for the utilization of **N-Isobutyrylglycine-d2** as an internal standard for the quantitative analysis of N-Isobutyrylglycine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of N-Isobutyrylglycine using **N-Isobutyrylglycine-d2** as an internal standard.



Parameter	N-Isobutyrylglycine	N- Isobutyrylglycine- d2	Reference
Molecular Weight (g/mol)	145.16	147.17	[2][3]
Precursor Ion (m/z) [M+H]	146.1	148.1	[2]
Product Ion (m/z)	76.1	78.1	[2]
Linearity Range	1.0 - 500 nM	-	[1]
Lower Limit of Quantification (LLOQ)	1 - 5 nM	-	[1]
Typical Retention Time (UPLC)	~2.2 minutes	~2.2 minutes	[4]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of N-Isobutyrylglycine.

Sample Preparation

- a) Urine Samples:
- Thaw frozen urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 μL of the urine supernatant with 450 μL of the internal standard working solution (**N-Isobutyrylglycine-d2** in 50% methanol/water at a concentration of 100 nM).
- Vortex for an additional 10 seconds.



- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
- b) Plasma Samples:
- Thaw frozen plasma samples on ice.
- In a clean microcentrifuge tube, add 100 μL of plasma.
- Add 10 μ L of the internal standard working solution (**N-Isobutyrylglycine-d2** in methanol at a concentration of 1 μ M).
- Add 400 μL of ice-cold methanol to precipitate proteins.
- Vortex vigorously for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95% Mobile Phase A).
- Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- a) Liquid Chromatography (LC) Conditions:
- System: Waters ACQUITY UPLC or equivalent
- Column: Waters ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile







• Flow Rate: 0.4 mL/min

• Column Temperature: 40°C

• Injection Volume: 5 μL

• Gradient:

0.0 min: 5% B

o 0.5 min: 5% B

o 3.0 min: 95% B

o 4.0 min: 95% B

o 4.1 min: 5% B

o 5.0 min: 5% B

b) Mass Spectrometry (MS) Conditions:

• System: Triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

• Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Collision Gas: Argon

MRM Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
N- Isobutyrylglyc ine	146.1	76.1	0.1	20	15
N- Isobutyrylglyc ine-d2	148.1	78.1	0.1	20	15

Signaling Pathways and Experimental Workflows Valine Metabolism and N-Isobutyrylglycine Formation

N-Isobutyrylglycine is a metabolite derived from the catabolism of the branched-chain amino acid, valine. In individuals with IBD deficiency, the enzyme isobutyryl-CoA dehydrogenase is unable to convert isobutyryl-CoA to methacrylyl-CoA. This leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine by the enzyme Glycine N-acyltransferase to form N-Isobutyrylglycine, which is subsequently excreted in the urine.



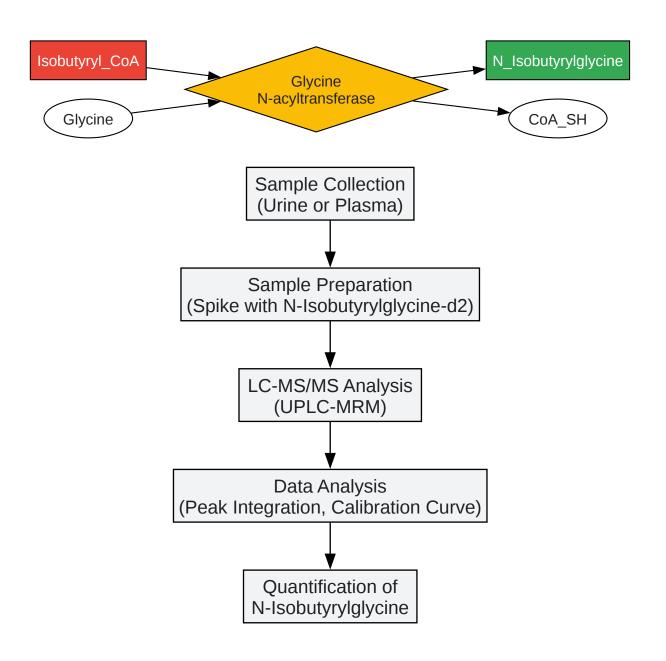
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Caption: Valine metabolism pathway and the formation of N-Isobutyrylglycine in IBD deficiency.



Glycine N-Acyltransferase Reaction

The formation of N-Isobutyrylglycine is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase. This enzyme facilitates the conjugation of an acyl group from a CoA thioester, in this case, isobutyryl-CoA, to the amino group of glycine.



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